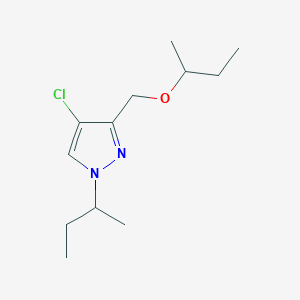
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2445794-03-4 . It has a molecular weight of 191.17 . The IUPAC name for this compound is 2-(4-methyl-4-oxido-1,4-azaphosphinan-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14NO3P/c1-12(11)4-2-8(3-5-12)6-7(9)10/h2-6H2,1H3,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the current resources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid and its derivatives are often studied for their synthesis and reactions in organophosphorus chemistry. For instance, the related compound 2-ethoxy-6-oxo-1,2-azaphosphinane 2-oxide has been synthesized via cyclocondensation and further reacted with various organometallic reagents and bases to produce acyclic products (Hewitt & Teese, 1984). Similar compounds are also synthesized through methods involving condensation reactions, indicating the significance of these compounds in the development of new chemical synthesis techniques (Zhang Dan-shen, 2009).
Biological and Pharmaceutical Applications
Derivatives of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid are explored in medicinal chemistry for potential pharmaceutical applications. For example, analogs of this compound, such as the 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acids, have been studied for their hydrogen bonding properties, which could be relevant in drug design (Dobbin et al., 1993). Additionally, research into 4-oxoquinoline-3-propanoic acids, which bear structural similarity, has been carried out to develop new antimicrobial drugs, demonstrating the potential of these compounds in addressing microbial resistance (Zubkov et al., 2016).
Advanced Material Synthesis
The compound and its related derivatives are also significant in the synthesis of advanced materials. For instance, research into the heterocyclization of related compounds into isoxazole and pyrazole derivatives suggests potential applications in creating new materials with unique chemical properties (Flores et al., 2014).
Fluorescence and Spectroscopy
Certain derivatives of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid are utilized in fluorescence derivatization, particularly in spectroscopic studies. This highlights their use in analytical chemistry and potential applications in biological assays (Frade et al., 2007).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-7(8(10)11)9-3-5-13(2,12)6-4-9/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHMISPSWZATMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCP(=O)(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2479140.png)


![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)


![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)

![Methyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479154.png)


